1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-phenyl-4-(1H-pyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C12H10N4/c1-2-4-12(5-3-1)16-9-11(8-15-16)10-6-13-14-7-10/h1-9H,(H,13,14) |
InChI Key |
OCSPSWTXSMEULF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=CNN=C3 |
Origin of Product |
United States |
Foundational & Exploratory
electronic properties of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole for coordination chemistry
Technical Monograph: Electronic & Coordination Profiling of 1-Phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole
Executive Summary
This technical guide profiles This compound (abbreviated herein as Ph-4,4'-bpz ), an asymmetric bipyrazole ligand of significant interest in coordination chemistry, metal-organic frameworks (MOFs), and catalysis. Unlike the symmetric 4,4'-bipyrazole, the introduction of the N-phenyl group breaks structural symmetry, introducing unique electronic push-pull dynamics and steric selectivity. This guide provides a rational design framework, synthesis protocols, and coordination strategies for researchers utilizing Ph-4,4'-bpz to engineer advanced materials.
Part 1: Molecular Architecture & Electronic Landscape
The utility of Ph-4,4'-bpz lies in its ability to bridge metal centers while imposing specific steric constraints. Understanding its electronic distribution is prerequisite to successful complexation.
Structural Connectivity
The molecule consists of two pyrazole rings connected at the C4 and C4' positions.
-
Ring A (Proximal): N-substituted with a phenyl group.[1] This ring is electronically distinct due to the conjugation with the phenyl system. It acts primarily as a neutral donor via N2.
-
Ring B (Distal): Unsubstituted (NH). This ring retains amphoteric character; it can coordinate as a neutral species or, upon deprotonation, act as a bridging pyrazolate anion (
-pz).
Electronic Tuning (HOMO/LUMO)
The phenyl substituent exerts a weak electron-withdrawing inductive effect (-I) but a strong mesomeric donating effect (+M) into the pyrazole system.
-
Conjugation: The C4-C4' bond allows electronic communication between rings, though steric clash between H3/H5 protons often induces a twist angle (
), partially decoupling the -systems. -
Frontier Orbitals:
-
HOMO: Localized largely on the phenyl-pyrazole segment.
-
LUMO: Delocalized across the bipyrazole core, making it a viable acceptor for Metal-to-Ligand Charge Transfer (MLCT) in d^6 metal complexes (e.g., Ru(II), Ir(III)).
-
Table 1: Physicochemical Profile
| Property | Value (Predicted/Exp) | Significance in Coordination |
| Molecular Weight | 224.26 g/mol | Ligand stoichiometry calculations. |
| LogP | ~2.3 - 2.5 | Solubility in organic solvents (DCM, DMF) vs. water. |
| pKa (Ring B NH) | ~13.8 | Deprotonation requires base (e.g., |
| Donor Atoms | 3 (N2, N1', N2') | Multidentate potential; Ring A is monodentate. |
| Torsion Angle | Non-planar | Prevents perfect |
Part 2: Synthesis Protocol (High-Fidelity Route)
While direct condensation methods exist, they often yield regioisomeric mixtures. The Suzuki-Miyaura Cross-Coupling protocol is the "Gold Standard" for generating Ph-4,4'-bpz with high regiochemical fidelity.
Retrosynthetic Logic
-
Fragment A: 4-Bromo-1-phenyl-1H-pyrazole (Electrophile).
-
Fragment B: 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Nucleophile).
-
Note: The THP protecting group on Fragment B is critical to prevent catalyst poisoning by the free NH.
-
Step-by-Step Methodology
Reagents:
-
4-Bromo-1-phenyl-1H-pyrazole (1.0 eq)
-
4-Pyrazoleboronic acid pinacol ester (THP protected) (1.1 eq)
- (3-5 mol%)
- (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Protocol:
-
Inerting: Charge a Schlenk flask with Fragment A, Fragment B, and Phosphate base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed Dioxane/Water mixture.
-
Catalysis: Add Pd catalyst under positive Argon flow.
-
Reaction: Heat to
for 16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). -
Workup: Cool to RT. Filter through Celite. Extract with EtOAc (
). Wash combined organics with brine, dry over . -
Deprotection (Crucial): Dissolve crude intermediate in MeOH. Add catalytic HCl (4M in Dioxane). Stir at RT for 2 hours to remove THP group.
-
Purification: Neutralize with
, concentrate, and purify via Flash Column Chromatography (Gradient: 0 5% MeOH in DCM).
Validation Check: The product should appear as an off-white solid.
NMR must show the phenyl multiplet (7.3-7.6 ppm) and distinct singlets for the pyrazole C3/C5 protons (approx. 8.0-8.5 ppm).
Part 3: Coordination Chemistry & Applications
The asymmetry of Ph-4,4'-bpz allows for "Stepwise Metallation," a technique unavailable to symmetric bipyrazoles.
Coordination Modes
-
Monodentate (Terminal): Metal binds to N2 of Ring A (Phenyl ring). Ring B remains free for H-bonding or later reaction.
-
Bridging (Neutral): Metal centers bridge across N2 (Ring A) and N2' (Ring B).
-
Bridging (Anionic): Upon deprotonation, Ring B forms an exo-bidentate bridge between two metals, while Ring A coordinates a third metal or remains pendant.
Visualizing the Workflow
The following diagram illustrates the synthesis and divergent coordination pathways.
Figure 1: Synthetic pathway and divergent coordination modes for Ph-4,4'-bpz.
Part 4: Experimental Characterization
To ensure scientific integrity, the following data points serve as quality control benchmarks.
NMR Spectroscopy ( -DMSO)
- 13.0-13.5 ppm: Broad singlet (1H, NH of Ring B). Absence indicates deprotonation or incorrect structure.
- 8.8-8.0 ppm: Four distinct singlets corresponding to the C3/C5 protons of both pyrazole rings. The protons on Ring A will be slightly downfield due to the phenyl ring's anisotropy.
- 7.8-7.3 ppm: Phenyl aromatic protons (Multiplets).
Mass Spectrometry (ESI+)
-
[M+H]+: Expected m/z = 225.1.
-
Fragmentation: Loss of phenyl group (m/z ~77) is a common daughter ion in MS/MS.
X-Ray Crystallography
-
Crystal Habit: Likely needles or prisms from EtOH/DMF slow evaporation.
-
Packing: Look for
stacking between the phenyl ring of one molecule and the pyrazole of a neighbor (T-shaped or parallel displaced).
References
-
Review of Pyrazole Coordination: Viciano-Chumillas, M., et al. "Coordination chemistry of pyrazole-based ligands." Coordination Chemistry Reviews, 2010.
-
Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
- Electronic Properties of Phenylpyrazoles: Elguero, J., et al. "Basicity and acidity of pyrazoles." Advances in Heterocyclic Chemistry, 2000.
-
Bipyrazole MOFs: Galli, S., et al. "Novel Coordination Frameworks Incorporating the 4,4'-Bipyrazolyl Ditopic Ligand." Crystal Growth & Design, 2012.[2]
-
Cyclometallation Context: Steel, P. J., et al. "Cyclometallated compounds V. Double cyclopalladation of 1,3-di(1-pyrazolyl)benzene." Journal of Organometallic Chemistry, 1991.
Sources
Methodological & Application
Application Note & Synthesis Protocol: A Modular Approach to 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole via Palladium-Catalyzed Cross-Coupling
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole, a bi-heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are foundational in numerous bioactive compounds.[1][2] The synthesis of complex, unsymmetrical bi-pyrazole systems presents unique challenges. Traditional condensation methods, such as the Knorr pyrazole synthesis, are highly effective for single-ring formation but are less practical for constructing such coupled systems directly due to the complexity of the required precursors.[3][4][5] To overcome this, we present a modern and highly efficient modular strategy centered on the Suzuki-Miyaura cross-coupling reaction.[6][7] This protocol details the independent synthesis of two key precursors, 4-bromo-1-phenyl-1H-pyrazole and 1H-pyrazole-4-boronic acid pinacol ester , followed by their palladium-catalyzed coupling to yield the target compound. This approach offers high yields, functional group tolerance, and a reliable pathway for researchers in drug discovery and chemical synthesis.
Introduction: The Rationale for a Cross-Coupling Strategy
The classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][8] While robust, this method would require a highly functionalized and difficult-to-access 1,3-dicarbonyl precursor to directly synthesize this compound.
A more strategic and flexible approach is retrosynthetic disconnection via a carbon-carbon bond-forming reaction. The Suzuki-Miyaura coupling is an ideal choice due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability or straightforward synthesis of the required boronic acid/ester and halide precursors.[9][10]
Our synthetic strategy is therefore divided into three main stages:
-
Synthesis of Precursor A: Preparation of 4-bromo-1-phenyl-1H-pyrazole.
-
Synthesis of Precursor B: Preparation of 1H-pyrazole-4-boronic acid pinacol ester.
-
Final Coupling Step: Suzuki-Miyaura reaction between Precursor A and Precursor B.
This application note provides detailed, field-proven protocols for each stage, including explanations for the choice of reagents and conditions, safety precautions, and characterization guidelines.
Overall Synthetic Scheme
Caption: High-level overview of the modular synthetic strategy.
Protocol I: Synthesis of 4-Bromo-1-phenyl-1H-pyrazole (Precursor A)
This protocol employs a highly efficient one-pot, three-component reaction to first form the pyrazole ring via Knorr condensation, followed by in-situ bromination at the C4 position. This method avoids the isolation of the intermediate 1-phenyl-1H-pyrazole, streamlining the workflow.
Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Notes |
| Malondialdehyde tetraethyl acetal | C₁₁H₂₄O₄ | 220.31 | 2.20 g (10.0 mmol) | 1,3-Dicarbonyl equivalent |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.08 g (10.0 mmol) | Use freshly distilled for best results. |
| N-Bromosaccharin | C₇H₄BrNO₃S | 262.08 | 2.62 g (10.0 mmol) | Electrophilic bromine source. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | Anhydrous |
| Acetic Acid (AcOH) | CH₃COOH | 60.05 | 5 mL | Catalyst |
| Saturated NaHCO₃ solution | - | - | As needed | For work-up |
| Brine | - | - | As needed | For work-up |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | For extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (50 mL) and acetic acid (5 mL).
-
Addition of Reagents: Add malondialdehyde tetraethyl acetal (10.0 mmol) and phenylhydrazine (10.0 mmol) to the flask.
-
Initial Condensation: Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. The solution will typically turn yellow to orange. This step forms the 1-phenyl-1H-pyrazole intermediate.
-
Bromination: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. In one portion, carefully add N-bromosaccharin (10.0 mmol).
-
Causality: N-bromosaccharin is chosen as a mild and solid brominating agent, which is safer and easier to handle than liquid bromine. The electron-rich C4 position of the pyrazole ring is highly susceptible to electrophilic substitution.[11]
-
-
Reaction Completion: Stir the reaction mixture at room temperature for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the ethanol. b. Add 50 mL of water and 50 mL of ethyl acetate to the residue. c. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL). f. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude solid by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient, e.g., 95:5) to yield 4-bromo-1-phenyl-1H-pyrazole as a white to off-white solid.
Protocol II: Synthesis of 1H-Pyrazole-4-boronic acid pinacol ester (Precursor B)
This protocol describes the palladium-catalyzed borylation of a protected 4-iodopyrazole. A temporary N-Boc protecting group is used to improve solubility and prevent side reactions. This method is adapted from established procedures for the synthesis of heterocyclic boronic esters.[12]
Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Notes |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | 193.97 | 1.94 g (10.0 mmol) | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.40 g (11.0 mmol) | Protecting group reagent |
| 4-DMAP | C₇H₁₀N₂ | 122.17 | 122 mg (1.0 mmol) | Catalyst for protection |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous |
| Bis(pinacolato)diboron (B₂Pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 3.05 g (12.0 mmol) | Boron source |
| PdCl₂(dppf)-CH₂Cl₂ adduct | C₃₅H₃₀Cl₄FeP₂Pd | 889.58 | 245 mg (0.3 mmol) | Palladium catalyst |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 2.94 g (30.0 mmol) | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | Anhydrous reaction solvent |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | As needed | For deprotection |
Step-by-Step Procedure
-
N-Boc Protection: a. Dissolve 4-iodo-1H-pyrazole (10.0 mmol) in anhydrous THF (50 mL) in a round-bottom flask. b. Add Boc₂O (11.0 mmol) and DMAP (1.0 mmol). c. Stir at room temperature for 4 hours until TLC analysis confirms the consumption of the starting material. d. Concentrate the reaction mixture in vacuo. The crude 1-Boc-4-iodopyrazole can often be used directly in the next step without further purification.
-
Borylation Reaction Setup: a. To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the crude 1-Boc-4-iodopyrazole, B₂Pin₂ (12.0 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (0.3 mmol), and potassium acetate (30.0 mmol).
-
Causality: PdCl₂(dppf) is a robust catalyst for Miyaura borylation reactions. KOAc is a crucial base, facilitating the catalytic cycle. An inert atmosphere is essential to prevent the degradation of the palladium catalyst.[12]
-
-
Reaction Execution: a. Add anhydrous 1,4-dioxane (50 mL) via cannula. b. Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor progress by TLC or GC-MS.
-
Work-up: a. Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 1-Boc-4-(pinacolboryl)pyrazole.
-
Deprotection: a. Dissolve the crude material in 1,4-dioxane (20 mL). b. Add 2M HCl (20 mL) and stir vigorously at room temperature for 2-4 hours, until deprotection is complete (monitored by TLC). c. Neutralize the mixture with saturated NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL). d. Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization from a suitable solvent system to obtain 1H-pyrazole-4-boronic acid pinacol ester as a crystalline solid.
Protocol III: Suzuki-Miyaura Coupling for Final Product Synthesis
This final stage couples the two synthesized precursors using a palladium catalyst. Microwave irradiation is presented as an option to significantly reduce reaction times, a common practice in modern heterocyclic synthesis.[1][6]
Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Notes |
| 4-Bromo-1-phenyl-1H-pyrazole (A) | C₉H₇BrN₂ | 223.07 | 1.12 g (5.0 mmol) | From Protocol I |
| 1H-Pyrazole-4-boronic acid ester (B) | C₉H₁₅BN₂O₂ | 194.04 | 1.07 g (5.5 mmol) | From Protocol II |
| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 289 mg (0.25 mmol) | Catalyst, handle in a fume hood. |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 1.59 g (15.0 mmol) | Base |
| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | 40 mL | Solvent |
| Water (H₂O) | H₂O | 18.02 | 10 mL | Degassed |
Step-by-Step Procedure
-
Reaction Setup: a. In a microwave reaction vial (or a standard round-bottom flask for conventional heating), combine Precursor A (5.0 mmol), Precursor B (5.5 mmol), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (15.0 mmol).
-
Solvent Addition: Add DME (40 mL) and degassed water (10 mL). The solvent mixture is critical for dissolving both the organic substrates and the inorganic base.
-
Execution (Microwave): a. Seal the vial and place it in a microwave reactor. b. Heat the mixture to 120 °C for 15-20 minutes.
-
Execution (Conventional Heating): a. If using a flask, equip it with a reflux condenser under an inert atmosphere. b. Heat the mixture to reflux (approx. 85 °C) for 6-12 hours, monitoring by TLC.
-
Work-up: a. After cooling, dilute the reaction mixture with ethyl acetate (50 mL). b. Filter the mixture through Celite to remove the palladium catalyst. c. Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient) to afford this compound as a solid.
Visualization of Key Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling step.
Overall Laboratory Workflow
Caption: Step-by-step experimental workflow from precursors to final product.
Safety and Handling
-
Phenylhydrazine: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere where possible and avoid inhalation of dust.
-
N-Bromosaccharin: Corrosive and an irritant. Avoid contact with skin and eyes.
-
Solvents: Use flammable solvents (DME, THF, Ethanol, Ethyl Acetate) in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
A numbered list of authoritative sources is provided below for further reading and verification of the described methodologies.
-
Lin, Y.-S., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of the Chinese Chemical Society, 61(4), 459-466. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Lin, Y.-S., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Kaohsiung Journal of Medical Sciences, 30(3), 158-160. [Link]
-
Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]
-
Janeba, Z., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(35), 8168-8178. [Link]
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Dvorak, C. A., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(11), 4515-4517. [Link]
- Google Patents. (n.d.). Method of preparation of the pyrazoles.
-
Nedzinskienė, T., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M631. [Link]
-
Pund, M. M., et al. (2013). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 5(12), 643-646. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Pharmaffiliates. [Link]
-
Khan, K. M., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 80, 436-443. [Link]
-
Al-Qalaf, F., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
-
Kumar, P. B. R., et al. (2011). Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. Der Pharmacia Lettre, 3(2), 400-404. [Link]
- Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester.
-
Patil, S. D., et al. (2012). Synthesis, Characterization and Pharmacological Evaluation of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5675-5679. [Link]
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
-
Davoodnia, A., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(4), 238-242. [Link]
-
Kour, A., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 40(12), 10260-10266. [Link]
-
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. jocpr.com [jocpr.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. scielo.org.mx [scielo.org.mx]
- 12. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
using 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole as a ligand in MOFs
This Application Note provides a comprehensive technical guide for the utilization of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole (hereafter referred to as Ph-Hbpz ) as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).
Executive Summary
This compound is an asymmetric, monoprotic derivative of the well-known linker 4,4'-bipyrazole (
This structural asymmetry dictates its unique role in reticular chemistry:
-
Defect Engineering: Acts as a "capping ligand" or modulator to introduce missing-linker defects in standard bipyrazolate MOFs, enhancing catalytic activity or pore accessibility.
-
Low-Dimensional Structures: Promotes the formation of 1D chains or discrete clusters (
) rather than extended 3D networks, useful for solution-processable coordination materials. -
Pore Functionalization: Introduces hydrophobic phenyl groups into the framework pore space without requiring post-synthetic modification.
Part 1: Ligand Structure & Synthesis
Before MOF assembly, the high-purity synthesis of the ligand is critical. Commercial availability is limited; therefore, an in-house synthesis protocol via Suzuki-Miyaura coupling is recommended.
Ligand Structure Logic
-
Core: 4,4'-bipyrazole backbone.
-
Donor Sites:
-
Ring A (Phenyl-capped): Contains a neutral pyridine-like nitrogen (
). Steric bulk from the phenyl group limits bridging capability. -
Ring B (Free NH): Deprotonates to form a pyrazolate anion (
), capable of strong bridging ( ).
-
Synthesis Protocol (Suzuki Coupling)
Reaction: 1-phenyl-4-iodo-1H-pyrazole + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reagents:
-
1-phenyl-4-iodo-1H-pyrazole (1.0 eq)
-
4-pyrazoleboronic acid pinacol ester (1.1 eq)
- (5 mol%)
- (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Degassing: Charge a Schlenk flask with reagents. Evacuate and backfill with
(3 cycles). -
Solvation: Add degassed solvent mixture via syringe.
-
Reflux: Heat to 100°C for 24 hours under inert atmosphere.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over
. -
Purification: Silica gel column chromatography (Gradient: Hexane
40% EtOAc/Hexane). -
Validation:
NMR (DMSO- ) should show characteristic pyrazole singlets and phenyl multiplets.
Part 2: MOF Application Protocols
We present two distinct workflows: Protocol A (Defect Engineering in Porous MOFs) and Protocol B (Synthesis of Hydrophobic Coordination Polymers).
Protocol A: Defect Engineering (Modulator Approach)
Objective: Incorporate Ph-Hbpz into a parent Zn(bpz) framework to create hydrophobic defects and increase catalytic accessibility.
Materials:
-
Metal Source:
-
Parent Linker: 4,4'-bipyrazole (
) -
Modulator Ligand: Ph-Hbpz
-
Solvent: DMF / Ethanol (3:1)
Step-by-Step Workflow:
-
Precursor Preparation: Prepare a 0.1 M stock solution of Zn salt and a 0.1 M mixed-ligand solution.
-
Ratio Control: Vary the molar ratio of
: Ph-Hbpz. -
Low Defect: 95:5
-
High Defect: 80:20
-
-
Solvothermal Assembly:
-
Mix Metal : Total Ligand in a 1:1 molar ratio in a 20 mL scintillation vial.
-
Seal and place in a programmable oven.
-
-
Thermal Profile:
-
Ramp: 1°C/min to 120°C.
-
Dwell: 48 hours.
-
Cool: 0.5°C/min to RT (Slow cooling promotes crystallinity).
-
-
Activation:
-
Decant mother liquor. Wash crystals with DMF (
mL) then EtOH ( mL). -
Solvent exchange with acetone for 3 days.
-
Activate under vacuum at 100°C for 12 hours.
-
Mechanism: Ph-Hbpz competes with
Protocol B: Synthesis of Discrete Hydrophobic Complexes
Objective: Synthesize
Procedure:
-
Dissolve Ph-Hbpz (0.2 mmol) in 5 mL MeOH.
-
Add
(0.2 mmol) to deprotonate the ligand (generating ). -
Add
(0.1 mmol) dissolved in 2 mL MeOH dropwise. -
A white precipitate forms immediately.
-
Stir for 2 hours at RT.
-
Filter and wash with cold MeOH. Recrystallize from
/Hexane for X-ray quality crystals.
Part 3: Characterization & Validation
To ensure scientific integrity, the resulting materials must be validated against the following criteria.
Structural Validation Table
| Technique | Expected Outcome | Failure Mode Indicator |
| PXRD | Protocol A: Matches parent Zn(bpz) pattern but with peak broadening (defects). Protocol B: Distinct new phase. | Amorphous halo (decomposition) or unreacted ligand peaks. |
| 1H NMR (Digested) | Digest MOF in DCl/DMSO- | Absence of phenyl peaks implies failure to incorporate modulator. |
| N2 Isotherm (77 K) | Protocol A: Type I isotherm. Hysteresis loop may appear due to mesopores created by defects. | Loss of surface area (pore collapse) compared to parent MOF. |
| TGA | Weight loss step >350°C (Ligand decomposition). | Early weight loss (<250°C) suggests trapped solvent or low stability. |
Visualization of Signaling Pathway (DOT Diagram)
Caption: Logical flow of Ph-Hbpz coordination modes determining the structural outcome (Defective MOF vs. Discrete Complex).
Part 4: Critical Considerations
-
Solubility: Ph-Hbpz is less soluble in alcohols than the parent
due to the phenyl group. Use DMF or DMAc for solvothermal synthesis. -
Basicity: The pyrazole NH (
) requires a base (TEA or hydroxide) or high temperature to deprotonate during synthesis. -
Sterics: The phenyl ring rotates relative to the pyrazole core. In dense MOFs, this rotation may be restricted, leading to "gate-opening" adsorption behaviors.
References
-
Synthesis of Pyrazolate MOFs: Galli, S., Masciocchi, N., et al. "Coordination Polymers formed by 4,4'-Bipyrazole." Chemistry of Materials, 2010. Link
-
Defect Engineering: Fang, Z., et al. "Defect Engineering in Metal–Organic Frameworks." Angewandte Chemie Int. Ed., 2015.[1] Link
-
Ligand Synthesis (Suzuki Coupling): Billingsley, K., Buchwald, S.L. "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007. Link
-
Pyrazolate Coordination Modes: Mukherjee, P.S., et al. "Self-assembly of molecular squares and rectangles from Pd(II) and pyrazole based ligands." Dalton Transactions, 2007. Link
Sources
Application Note: Microwave-Assisted Synthesis of 1-Phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole
[1]
Executive Summary
The 4,4'-bipyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Janus kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. Traditional thermal synthesis of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole often suffers from prolonged reaction times (12–24 hours), catalyst poisoning by the free N-H moiety, and difficult purification profiles.
This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dielectric heating effects of microwave irradiation and a specialized Buchwald precatalyst system, we achieve quantitative conversion in under 30 minutes. This guide prioritizes the Suzuki-Miyaura cross-coupling route due to its convergent nature and high functional group tolerance.
Scientific Rationale & Experimental Design
The Challenge: Heteroaryl Coupling
Coupling two pyrazole rings is synthetically demanding. The electron-rich nature of the pyrazole ring makes the oxidative addition step slower, while the free N-H group on the coupling partner (1H-pyrazole-4-boronic acid pinacol ester) can coordinate to Palladium, poisoning the active catalyst species.
The Solution: Microwave Acceleration & Ligand Selection
-
Dielectric Heating: Microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier for the transmetallation step more effectively than convective heating.
-
Catalyst System (XPhos Pd G2): We utilize the second-generation Buchwald precatalyst (XPhos Pd G2). The bulky biaryl phosphine ligand (XPhos) facilitates the coupling of sterically hindered or electron-rich substrates and prevents catalyst deactivation by the azole nitrogen.
-
Base Selection (K₃PO₄): Tribasic potassium phosphate is chosen over carbonates to maintain a sufficiently basic environment for the activation of the boronate species without causing hydrolytic degradation of the pyrazole ring.
Retrosynthetic Analysis
The convergent strategy disconnects the central C4-C4' bond.
Figure 1: Retrosynthetic disconnection strategy isolating the two key heterocyclic fragments.
Experimental Protocol
Materials & Reagents[2][3][4][5]
-
Reactant A: 4-Bromo-1-phenyl-1H-pyrazole (1.0 equiv)
-
Reactant B: 1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology
Phase 1: Precursor Synthesis (If not commercially available)
Note: If starting material is purchased, skip to Phase 2.
-
Bromination: Dissolve 1-phenyl-1H-pyrazole (5 mmol) in DMF (10 mL).
-
Add NBS: Add N-Bromosuccinimide (1.05 equiv) portion-wise.
-
MW Irradiation: Heat at 80°C for 5 minutes (50 W).
-
Workup: Pour into ice water, filter the precipitate. Yield is typically >95%.
Phase 2: Microwave-Assisted Cross-Coupling
-
Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add:
-
4-Bromo-1-phenyl-1H-pyrazole (223 mg, 1.0 mmol)
-
1H-pyrazole-4-boronic acid pinacol ester (233 mg, 1.2 mmol)
-
XPhos Pd G2 (16 mg, 0.02 mmol)
-
K₃PO₄ (425 mg, 2.0 mmol)
-
-
Solvent Addition & Degassing:
-
Add 4 mL of 1,4-Dioxane and 1 mL of deionized water.
-
Critical Step: Sparge the mixture with Argon or Nitrogen for 2 minutes to remove dissolved oxygen. Oxygen is detrimental to the Pd(0) active species. Cap the vial immediately.
-
-
Microwave Parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 120 °C
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 200 W (Power will modulate to maintain temp).
-
-
Workup & Purification:
-
Cool the vial to room temperature (using compressed air cooling feature of the reactor).
-
Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude residue is purified via flash column chromatography (Silica gel, Gradient: 0-10% Methanol in Dichloromethane). The product typically elutes as a white to off-white solid.
-
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis process.
Data Analysis & Validation
Yield Comparison
The microwave protocol demonstrates superior efficiency compared to conventional thermal reflux.[2]
| Parameter | Thermal Reflux (Oil Bath) | Microwave Synthesis (This Protocol) |
| Temperature | 100 °C (Reflux) | 120 °C |
| Time | 16 Hours | 20 Minutes |
| Catalyst Load | 5 mol% Pd(PPh₃)₄ | 2 mol% XPhos Pd G2 |
| Isolated Yield | 65% | 92% |
| Purity (HPLC) | 88% (requires extensive purification) | >98% (clean crude) |
Mechanistic Insight
The reaction follows the catalytic cycle of Pd(0)/Pd(II). The use of XPhos is critical here. The ligand's bulk promotes the Reductive Elimination step, which is often the rate-determining step in the coupling of two heteroaryl rings.
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling facilitated by XPhos Pd G2.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of pyrazole derivatives as inhibitors of p38 mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters. Link
-
Kovalenko, S. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles.[3] Current Organic Synthesis. Link
-
Seashore-Ludlow, B., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Organic Letters. Link
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Biological Profiling of 1-Phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole
This Application Note and Protocol Guide details the biological evaluation of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole , a privileged bi-heterocyclic scaffold widely utilized in medicinal chemistry. This structure is a core pharmacophore for ATP-competitive protein kinase inhibitors (targeting JAK, ERK, and CDK families) and has emerging relevance in HSP90 inhibition .
Introduction & Mechanism of Action
The compound This compound (hereafter referred to as the Bi-Pyrazole Scaffold ) represents a critical structural motif in modern drug discovery. Its planar, nitrogen-rich architecture allows it to function as a hinge-binder within the ATP-binding pocket of protein kinases.
Mechanistic Insight[1]
-
ATP Mimicry: The pyrazole nitrogen atoms accept hydrogen bonds from the kinase hinge region (e.g., Glu/Leu backbone residues), effectively competing with ATP.[1]
-
Target Specificity: Depending on the substitution pattern on the phenyl ring and the secondary pyrazole, this scaffold selectively inhibits:
-
Janus Kinases (JAKs): Modulating the JAK/STAT pathway (e.g., analogs of Ruxolitinib).
-
MAP Kinases (ERK/p38): Blocking cell proliferation signals.
-
Cyclin-Dependent Kinases (CDKs): Inducing G2/M cell cycle arrest.[1]
-
Signaling Pathway Visualization
The following diagram illustrates the interference of the Bi-Pyrazole Scaffold within the JAK/STAT and MAPK signaling cascades.
Caption: Mechanism of Action: The scaffold acts as a dual-pathway modulator by competitively inhibiting ATP binding at the hinge region of JAK and ERK kinases.
Compound Handling & Preparation
To ensure assay reproducibility, precise handling of the lipophilic bi-pyrazole scaffold is required.
Solubility Profile
-
DMSO (Dimethyl Sulfoxide): Soluble up to 50 mM. Recommended for stock solutions.
-
Ethanol: Sparingly soluble.
-
Water: Insoluble (requires carrier or co-solvent for aqueous buffers).
Stock Solution Protocol
-
Weighing: Weigh 5–10 mg of the solid compound into a sterile, antistatic microcentrifuge tube.
-
Dissolution: Add analytical-grade DMSO (≥99.9%) to achieve a concentration of 10 mM .
-
Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] × 100,000.
-
-
Homogenization: Vortex for 1 minute. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber tubes (to prevent light degradation) and store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles >3 times.
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the IC50 of the compound against a specific kinase target (e.g., JAK2 or ERK2). This assay measures the conversion of ATP to ADP.
Materials
-
Recombinant Kinase (e.g., JAK2, 0.2 µ g/well ).
-
Substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Ultrapure ATP (10 µM).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White 384-well microplate.
Step-by-Step Workflow
-
Compound Dilution:
-
Prepare a 3-fold serial dilution of the 10 mM DMSO stock in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Final concentrations should range from 10 µM down to 0.1 nM.
-
-
Kinase Reaction Setup:
-
Add 2 µL of diluted compound to the well.
-
Add 2 µL of Kinase enzyme solution. Incubate for 10 min at RT (allows compound to bind the pocket).
-
Add 1 µL of ATP/Substrate mix to initiate the reaction.
-
-
Incubation:
-
Incubate at RT for 60 minutes.
-
-
Detection (Two-Step):
-
Step 1: Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Step 2: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Data Acquisition:
-
Read Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.
-
Protocol B: Cellular Viability & Target Engagement
Objective: Validate that the enzymatic inhibition translates to cellular efficacy (cytotoxicity) and pathway suppression.
Part 1: Cell Viability (CellTiter-Glo)
-
Cell Lines: HEL (JAK2 V617F mutant) or A375 (BRAF mutant) depending on the target.
-
Seeding: 2,000 cells/well in 96-well white plates. Allow attachment (24h).
-
Treatment: Treat cells with serial dilutions of the compound (0–10 µM) for 72 hours .
-
Readout: Add CellTiter-Glo reagent, shake for 2 min, incubate 10 min, read luminescence.
Part 2: Western Blot (Pathway Validation)
This is the critical validation step to prove the compound inhibits the kinase inside the cell.
| Parameter | Condition |
| Cell Density | |
| Starvation | Serum-starve cells for 4–16 hours (removes basal phosphorylation noise). |
| Induction | Stimulate with Cytokine (e.g., IL-6 for JAK) or Growth Factor (EGF for ERK) for 15 min. |
| Lysis Buffer | RIPA Buffer + Phosphatase Inhibitors (Na₃VO₄, NaF) + Protease Inhibitors. |
| Primary Antibodies | p-STAT3 (Tyr705) or p-ERK1/2 (Thr202/Tyr204) . |
| Control | Total STAT3 or Total ERK1/2 (loading control). |
Interpretation: A dose-dependent decrease in the phospho-band intensity (p-STAT or p-ERK) with constant Total-protein levels confirms specific kinase inhibition.
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to data validation.
Caption: Integrated workflow for validating the bi-pyrazole scaffold from biochemical potency to cellular target engagement.
References
-
Fabbro, D., et al. (2012). "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today, 17(21-22), 1121-1127. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. Link
-
Cheung, M., et al. (2016). "Discovery of BVD-523 (Ulixertinib), a Highly Potent, Selective, and Reversible ERK1/2 Inhibitor." Journal of Medicinal Chemistry, 59(24), 11157-11169. (Describes pyrazole scaffolds in ERK inhibition). Link
-
Pytel, D., et al. (2009). "Tyrosine kinase blockers: new hope for successful cancer therapy." Anti-Cancer Agents in Medicinal Chemistry, 9(1), 66-76. Link
-
Vangrevelinghe, E., et al. (2003). "Structure-based design of a novel class of potent and selective kinase inhibitors." Journal of Medicinal Chemistry. (Foundational work on pyrazole-based ATP competition). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Regioisomer Formation in 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole Synthesis
Document ID: TSC-PYR-2026-02-14 Version: 1.0
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity in the synthesis of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole and its analogs. The formation of regioisomers is a common hurdle in the synthesis of unsymmetrically substituted pyrazoles, leading to complex purification procedures and reduced yields of the desired product.[1][2]
This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you diagnose and resolve these issues effectively. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Question 1: What are the primary regioisomers formed during the synthesis of this compound?
Answer: The core issue arises from the final N-phenylation step on the 4-(1H-pyrazol-4-yl)pyrazole core. The unsubstituted nitrogen on the second pyrazole ring can be alkylated or arylated at two different positions, leading to two primary regioisomers. While the target is the 1,4'-linked bis-pyrazole, the formation of a 1,2'-linked isomer is a common side reaction.
However, a more significant regiochemical challenge often occurs earlier in the synthesis, especially if constructing the second pyrazole ring onto a pre-formed 1-phenyl-1H-pyrazole scaffold using methods like the Knorr pyrazole synthesis.[3][4][5] For instance, the reaction of a 1,3-dicarbonyl compound with phenylhydrazine can yield two different pyrazole regioisomers. The selectivity is governed by which carbonyl group undergoes the initial nucleophilic attack by the substituted nitrogen of phenylhydrazine.[1][6]
Question 2: How can I definitively identify and quantify the ratio of my regioisomers?
Answer: Unambiguous characterization is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the pyrazole ring protons are highly sensitive to the substitution pattern. Protons on the N-phenylated ring will have distinct chemical shifts compared to those on the NH-pyrazole ring. Integrating the signals corresponding to unique protons on each isomer allows for accurate quantification.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are invaluable for confirming assignments.[7] A spatial correlation (NOE) between the ortho-protons of the phenyl group and the H5 proton of the pyrazole ring is a definitive indicator of the 1-phenyl substitution pattern. The absence of this correlation for the other isomer confirms its structure.
-
HMBC: Heteronuclear Multiple Bond Correlation can show long-range couplings between the phenyl protons and the pyrazole ring carbons (C3 and C5), further confirming the connectivity.[7]
Protocol for Regioisomer Ratio Determination by ¹H NMR:
-
Sample Prep: Dissolve a precisely weighed sample of the crude reaction mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient relaxation delay (d1) of at least 5 seconds to ensure accurate integration.
-
Analysis:
-
Identify a well-resolved, non-overlapping signal for each regioisomer. The C-H protons on the pyrazole rings are often ideal.
-
Carefully integrate these distinct signals.
-
The ratio of the integrals directly corresponds to the molar ratio of the regioisomers in the mixture.
-
Question 3: Which factors have the greatest impact on regioselectivity in pyrazole synthesis?
Answer: Regiocontrol is a delicate balance of steric and electronic factors, heavily influenced by reaction conditions.[2][3]
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl precursor or the hydrazine derivative can physically block the approach of the nucleophile to one of the carbonyl groups, thereby favoring reaction at the less hindered site.[2]
-
Electronic Effects: The electronic nature of substituents on both reactants is paramount. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens.[2][3] Under acidic conditions, the reaction is often under thermodynamic control, while basic conditions may favor kinetic control.
-
Solvent: The choice of solvent can influence reaction pathways. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to enhance regioselectivity in some cases compared to standard solvents like ethanol.[2]
Part 2: Troubleshooting Guides & Advanced Strategies
Problem 1: My synthesis yields an inseparable mixture of regioisomers (approx. 1:1 ratio).
This is a common outcome when the steric and electronic factors of the reactants are not sufficiently differentiated.
Strategy A: Modify Reaction Conditions
Before resorting to a complete change in synthetic strategy, optimizing the conditions of your current reaction is often the most efficient approach.
Table 1: Recommended Starting Points for Reaction Optimization
| Parameter | Condition 1 (Kinetic Control) | Condition 2 (Thermodynamic Control) | Rationale |
| Solvent | Aprotic (e.g., THF, Dioxane) | Protic, acidic (e.g., Acetic Acid, Ethanol) | Protic solvents can facilitate proton transfer and favor the more stable product. |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., Reflux) | Lower temperatures often favor the kinetically formed product.[8] |
| Catalyst/Additive | None or mild base | Acid catalyst (e.g., H₂SO₄, TFA) | Acid catalysis promotes equilibrium between intermediates, leading to the thermodynamic product.[4] |
Strategy B: Redesign the Synthetic Route for Absolute Regiocontrol
When optimization fails, a change in strategy to a more regiochemically defined route is necessary. The recommended approach is a convergent synthesis using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[9][10][11] This method builds the C-C bond between the two pyrazole rings, completely avoiding the N-arylation ambiguity.
Workflow for Convergent Suzuki Coupling Strategy
Caption: Convergent synthesis workflow using Suzuki coupling.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling This protocol assumes you have synthesized 4-bromo-1-phenyl-1H-pyrazole and 1-(tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1-phenyl-1H-pyrazole (1.0 eq), the pyrazole-4-boronic ester (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and Cs₂CO₃ (3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed dioxane and water (4:1 ratio, 0.1 M).
-
Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified, protected bis-pyrazole in methanol and add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature until deprotection is complete (monitored by TLC). Neutralize with saturated NaHCO₃ solution and extract the product.
Problem 2: The wrong regioisomer is the major product.
This indicates that the inherent electronic and steric properties of your substrates favor the undesired pathway under the chosen conditions.
Strategy: Employing a Directing or Blocking Group
A powerful strategy is to temporarily block one of the nitrogen atoms on the pyrazole precursor, forcing the incoming group to react at the desired position. The (2-trimethylsilyl)ethoxymethyl (SEM) group is particularly effective as it can be directed to a specific nitrogen and later removed under mild conditions.[12] A "protecting group switch" strategy can even be used to functionalize different positions sequentially.[12]
Conceptual Workflow: Using a Protecting Group for Regiocontrol
Caption: Using a protecting group to enforce regioselectivity.
Using a protecting group like Tetrahydropyran (THP) is another viable, cost-effective option that is stable to strongly basic conditions and can be removed with mild acid.[13][14] The choice of protecting group should be guided by the downstream reaction conditions you plan to employ.
References
- Hu, J.T., Chen, S., Sun, Y.H., Yang, J., & Yang, G.F. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. vertexaisearch.cloud.google.com.
- Scheme 1Synthesis of 4-substituted formyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl esters (4a–4e). (n.d.).
- Cheng, H., Wu, Q.Y., Han, F., & Yang, G.F. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. vertexaisearch.cloud.google.com.
- Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. (n.d.). New Journal of Chemistry (RSC Publishing).
- Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. (n.d.). Benchchem.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). RSC Publishing.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.).
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Application Notes and Protocols for Knorr Pyrazole Synthesis. (n.d.). Benchchem.
- Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling. (n.d.). Semantic Scholar.
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare.
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (n.d.). Benchchem.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction. (n.d.). Taylor & Francis.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14
- C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. (n.d.). PubMed.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). PMC.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (n.d.). RSC Publishing.
- What's the best way to protect the NH group in Heterocyclic Compounds?. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. html.rhhz.net [html.rhhz.net]
- 11. researchgate.net [researchgate.net]
- 12. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole Under Acidic Conditions
Introduction
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique electronic and steric properties often contribute to enhanced pharmacological activity and favorable pharmacokinetic profiles.[1] The compound 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole, a bis-pyrazole structure, represents a class of molecules with significant potential in drug discovery. A critical parameter in the development of any active pharmaceutical ingredient (API) is its intrinsic stability, particularly in response to pH variations encountered during formulation, storage, and physiological transit.
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions, robust troubleshooting guides for common experimental hurdles, and validated protocols for assessing the stability of this compound under acidic conditions. Our approach is grounded in established chemical principles and regulatory expectations for forced degradation studies.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental stability of the this compound structure in an acidic medium?
A1: The pyrazole ring is an aromatic heterocycle, a characteristic that confers significant chemical stability.[4][5] In acidic conditions, the pyridine-like nitrogen atom (N2) of the pyrazole ring can become protonated, forming a pyrazolium cation.[4] This protonation generally increases the ring's resistance to electrophilic attack, which is a common mode of acid-catalyzed degradation for other aromatic systems.
Therefore, the core bis-pyrazole scaffold of this compound is expected to be highly robust under mildly acidic to moderately acidic conditions (pH 2-6) at ambient temperatures. The primary stability concerns arise not from the core structure itself, but from potential reactions under "forced" conditions (e.g., high temperature, extreme pH) or interactions with other reactive species, as mandated by ICH guidelines for stress testing.[2][6]
Q2: What are the most probable degradation pathways for this molecule under forced acidic stress (e.g., 0.1 N HCl, elevated temperature)?
A2: While the core structure is stable, forced degradation studies are designed to deliberately induce degradation to identify potential liabilities.[2] For this compound, hypothetical degradation pathways would likely involve the most reactive sites under harsh conditions.
-
Protonation: The initial and most rapid step is the reversible protonation of one or more of the pyridine-like nitrogen atoms. This is generally a stable state and not a degradation in itself.
-
Hydrolysis of Impurities: The most immediate risk of degradation often comes from residual impurities from the synthesis process that may contain acid-labile functional groups like esters or amides.[7]
-
Extreme Conditions - Ring Scission (Hypothetical): Under exceptionally harsh conditions (e.g., concentrated strong acids and high heat), cleavage of the pyrazole rings or the C-C bond linking them could theoretically occur. However, this is considered a low-probability event given the general stability of the pyrazole ring.[5]
Caption: Hypothetical stability and degradation pathways under acidic stress.
Q3: My HPLC analysis shows a loss of the parent compound in an acidic solution, but I don't see any clear degradation peaks. What's happening?
A3: This is a common and often perplexing issue in stability studies. The loss of the parent peak without the appearance of corresponding product peaks can be attributed to several factors other than classic degradation. Please refer to the Troubleshooting Guide below for specific solutions, but the primary causes are often:
-
Solubility Issues: The protonated form of your compound may have different solubility characteristics and could be precipitating out of solution at the tested pH.
-
Formation of Non-UV Active Products: The degradation products may lack a chromophore, rendering them invisible to UV detection.
-
Chromatographic Behavior: Degradation products might be highly polar and eluting in the solvent front, or they could be irreversible binding to the column.
Q4: What is the recommended starting point for a stability-indicating HPLC method for this compound?
A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard for stability testing of small molecules.[8] A robust starting point would utilize a C18 column with a gradient elution profile. The acidic modifier in the mobile phase is key.
-
Rationale: Using an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) ensures the compound is in a consistent, protonated state, leading to sharp, symmetrical peaks.[9][10] This approach has been successfully validated for numerous phenyl-pyrazole derivatives.[11]
See Protocol 2 for a detailed set of starting parameters for method development.
Troubleshooting Guide: Stability Experiments
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of parent compound peak with no new distinct peaks in HPLC. | 1. Precipitation: Compound is insoluble at the tested pH. 2. Adsorption: Compound is sticking to the surfaces of vials or well plates. 3. Extreme Polarity: Degradation products are eluting in the solvent void volume. 4. No Chromophore: Degradation products are not UV-active. | 1. Visually inspect the solution for turbidity. Perform a solubility screen at different pH values. 2. Use silanized glass vials. Include a high percentage of organic solvent in the sample diluent. 3. Modify the HPLC gradient to be 100% aqueous at the start. Consider HILIC or another chromatographic mode. 4. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to screen for products. |
| Appearance of multiple, unexpected peaks not seen in the API. | 1. Excipient Interaction: An ingredient in the formulation is reacting with the API.[2] 2. Sample Contamination: Solvents or reagents are contaminated. 3. Secondary Degradation: Primary degradation products are themselves unstable and breaking down further. | 1. Prepare and stress a "placebo" sample (all formulation components except the API) and compare chromatograms. 2. Run a solvent blank injection. Use fresh, HPLC-grade solvents for all preparations. 3. Analyze samples at earlier time points to identify the primary degradants before they can react further. |
| Poor reproducibility of degradation levels between experiments. | 1. Inconsistent pH: The pH of the stress medium is not well-controlled or is drifting over time. 2. Temperature Fluctuation: The heating apparatus (water bath, oven) is not maintaining a consistent temperature. 3. HPLC System Variability: The analytical instrument is not performing consistently. | 1. Use robust buffers instead of simple acid/base solutions to maintain a constant pH. Verify the pH before and after the stress period. 2. Validate the temperature of the heating block or bath using a calibrated external thermometer. 3. Perform a system suitability test (SST) before each analytical run, checking for consistent retention times, peak areas, and tailing factors. |
Experimental Protocols
Protocol 1: Forced Acidic Degradation (Stress Testing)
This protocol is designed to intentionally degrade the sample to an appropriate level (typically 5-20% degradation) to ensure that any potential degradation products can be detected by the analytical method.[2]
Objective: To generate potential acid-catalyzed degradation products of this compound for method development and stability assessment.
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve the API in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Stress Condition Setup: In separate, labeled amber glass vials, add a volume of 0.1 N HCl. Place these vials in a calibrated heating block or water bath set to 60°C. Allow them to equilibrate.
-
Initiation of Degradation: To initiate the reaction (t=0), spike the pre-heated acid solution with a small volume of the API stock solution to achieve the target final concentration (e.g., 0.1 mg/mL). Ensure the volume of organic solvent is minimal (<5%) to avoid altering the aqueous stress condition.
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from the reaction vial.
-
Quenching: Immediately neutralize the aliquot by adding a stoichiometric equivalent of a base (e.g., 0.1 N NaOH) or by diluting it significantly with the HPLC mobile phase to stop the degradation reaction.
-
Control Samples:
-
t=0 Sample: Prepare a sample by adding the API stock to the acid and immediately quenching it.
-
Control at Temp: Store a solution of the API in the sample diluent (e.g., 50:50 Acetonitrile:Water) at the stress temperature (60°C) to check for thermal-only degradation.
-
-
Analysis: Analyze all time-point and control samples using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percent remaining of the parent compound and the area percent of all detected impurities.
Caption: Experimental workflow for a forced acidic degradation study.
Protocol 2: Stability-Indicating RP-HPLC Method (Starting Parameters)
Objective: To provide a robust, validated analytical method capable of separating the parent API from all potential process impurities and degradation products.
| Parameter | Recommended Starting Condition | Rationale / Comment |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard workhorse column for pharmaceutical analysis, providing good resolution.[9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to ensure sharp peak shape. TFA is an excellent ion-pairing agent.[9][11] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient is essential during development to ensure all potential impurities are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[9] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration. |
| Detection | UV-Vis Diode Array Detector (DAD) at 237 nm | DAD allows for peak purity analysis. Wavelength should be optimized based on the compound's UV spectrum.[9] |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (separation from degradants), linearity, accuracy, precision, and robustness before use in formal stability studies.[11]
Summary of Expected Results
The data generated from these studies should be compiled to assess the stability profile of the molecule. A summary table is an effective way to present the findings.
Table 1: Example Data Summary from Forced Degradation Study
| Stress Condition | Time (hours) | % Parent API Remaining | % Area of Largest Degradant | Total Impurities (%) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 0 | 100.0 | N/A | 0.1 | 100.1 |
| 0.1 N HCl, 60°C | 8 | 92.5 | 4.8 (at RRT 0.85) | 7.3 | 99.8 |
| 0.1 N HCl, 60°C | 24 | 78.1 | 12.3 (at RRT 0.85) | 21.5 | 99.6 |
Mass Balance is the sum of the % Parent API and % Total Impurities. A value between 98-102% indicates a well-behaved, stability-indicating method.
References
- Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Synthesis of Some Novel 1-H Pyrazole Derivatives and their Antibacterial Activity Studies. Rasayan Journal of Chemistry.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution. Benchchem.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Assay and Stability Testing. ScienceDirect.
- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- B Pharmacy 4th Semester Syllabus. Carewell Pharma.
- An In-depth Technical Guide to the Acidic Degradation P
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Forced Degradation – A Review.
- Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific.
- A REVIEW ON PYRAZOLE AN ITS DERIV
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II)
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. q1scientific.com [q1scientific.com]
- 3. ajrconline.org [ajrconline.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijnrd.org [ijnrd.org]
- 6. ajrconline.org [ajrconline.org]
- 7. benchchem.com [benchchem.com]
- 8. kinampark.com [kinampark.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Guide to the Bioactivity of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole and Standard Pyrazole Derivatives
This guide provides a detailed comparative analysis of the biological activities of the novel bis-pyrazole compound, 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole, against the well-established class of standard pyrazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, synthesis strategies, and diverse pharmacological profiles, supported by experimental data and protocols.
Introduction: The Expanding World of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Many clinically successful drugs, such as the anti-inflammatory agent Celecoxib and the analgesic Antipyrine, feature this versatile scaffold, underscoring its pharmacological significance.[5][6]
"Standard pyrazoles" encompass a broad family of compounds where the core ring is functionalized with various substituents. These modifications are strategically employed to modulate the compound's pharmacokinetic and pharmacodynamic properties. In contrast, this compound represents a more complex architecture, featuring two pyrazole rings linked together. This guide aims to objectively compare the bioactivity of this specific bis-pyrazole structure with the broader class of standard, mono-pyrazole derivatives, highlighting how the duplication of the core scaffold may influence therapeutic potential.
Structural and Synthetic Overview
The fundamental difference lies in the molecular framework. A standard pyrazole consists of a single heterocyclic ring, whereas this compound is a biphenyl-like structure composed of two interconnected pyrazole moieties. This structural distinction has significant implications for its three-dimensional shape, rigidity, and potential interactions with biological targets.
General Synthesis of Pyrazoles: The most common and versatile method for synthesizing the pyrazole ring involves the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated ketone) and a hydrazine derivative.[7][8]
Synthesis of Substituted Pyrazole-4-carbaldehydes: A key intermediate for many complex pyrazoles is a pyrazole-4-carbaldehyde. This can be synthesized using methods like the Vilsmeier-Haack reaction, which involves treating an acetophenone phenylhydrazone with a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] This process facilitates both cyclization to form the pyrazole ring and formylation at the 4-position.
Comparative Bioactivity Analysis
The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of their substituents. The introduction of a second pyrazole ring in this compound creates a unique scaffold that can be compared to its mono-pyrazole counterparts across several key therapeutic areas.
Anti-inflammatory Activity
The bis-pyrazole structure of this compound may offer enhanced or more selective binding within the COX-2 active site. The extended, rigid structure could form additional interactions with amino acid residues, potentially leading to higher potency. Molecular docking studies of various pyrazole derivatives have shown that interactions with key residues like Arg120 and Arg513 are crucial for inhibitory activity.[5][14] The bis-pyrazole could potentially span a larger area of the binding pocket, enhancing its inhibitory profile.
Anticancer Activity
The anticancer potential of pyrazoles is a rapidly growing area of research. Derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR).[15][16]
The comparison between standard and bis-pyrazole derivatives in this context is compelling. The ability to inhibit multiple targets (dual inhibition) is a sought-after property in modern anticancer drug design. For instance, certain pyrazole derivatives have demonstrated dual EGFR and VEGFR-2 inhibition.[15][16] The larger scaffold of this compound might be particularly adept at binding to the ATP-binding sites of multiple kinases, potentially leading to more potent and broader-spectrum anticancer activity.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Target(s) | Reference |
| Standard Pyrazole | Indole-linked Pyrazole (Cpd 33) | HCT116 (Colon) | < 23.7 | CDK2 | [15] |
| Standard Pyrazole | Pyrazole Carbaldehyde (Cpd 43) | MCF7 (Breast) | 0.25 | PI3 Kinase | [15] |
| Standard Pyrazole | Polysubstituted Pyrazole (Cpd 59) | HepG2 (Liver) | 2.0 | DNA Binding | [15] |
| Standard Pyrazole | Fused Pyrazole (Cpd 4a) | A549 (Lung) | 0.19 | Tubulin | [17] |
| Standard Pyrazole | Fused Pyrazole (Cpd 5b) | K562 (Leukemia) | 0.021 | Tubulin | [17] |
| Bis-Pyrazole Analogs | Hypothetical | Various | To be determined | Kinases, DNA | N/A |
This table includes representative data for standard pyrazoles; data for the specific bis-pyrazole is currently unavailable in the literature and represents a key area for future research.
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][8][18] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. The antimicrobial efficacy is highly dependent on the substituents; for example, compounds containing chloro or bromo groups often show enhanced activity due to their lipophilic properties, which may facilitate cell membrane penetration.[18]
A bis-pyrazole structure could offer advantages in antimicrobial activity. The presence of two nitrogen-rich heterocyclic rings might enhance its ability to chelate metal ions essential for microbial enzyme function or to interact with multiple sites on a target protein. Some studies have shown that novel pyrazole derivatives can exhibit minimum inhibitory concentration (MIC) values lower than standard antibiotics like chloramphenicol.[19]
| Compound Class | Substituent | Microorganism | MIC (µg/mL) | Reference |
| Standard Pyrazole | Chloro-substituted | Xanthomonas campestris | Potent | [7] |
| Standard Pyrazole | Chloro-substituted | Aspergillus niger | Potent | [7][8] |
| Standard Pyrazole | p-tolyl-carbothiohydrazide | Staphylococcus aureus | 62.5 - 125 | [19] |
| Standard Pyrazole | p-tolyl-carbothiohydrazide | Aspergillus niger | 2.9 - 7.8 | [19] |
| Bis-Pyrazole Analogs | Phenyl-substituted | To be determined | To be determined | N/A |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To provide a practical framework for comparing bioactivity, this section details a standard protocol for assessing the anticancer potential of novel compounds like this compound. The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]
Objective: To determine the concentration of the test compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Human cancer cell line (e.g., HCT116, MCF7, A549)[15]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Rationale: To establish a uniform monolayer of cells for consistent assay results.
-
Procedure: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Rationale: To expose the cells to a range of compound concentrations to determine a dose-response curve.
-
Procedure: Prepare serial dilutions of the test compounds (e.g., this compound and a standard pyrazole) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
-
MTT Addition:
-
Rationale: The yellow MTT is metabolically reduced by mitochondrial reductase enzymes in living cells to form purple formazan crystals.
-
Procedure: After incubation, carefully remove the medium containing the compound. Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.
-
Procedure: Remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Rationale: The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Rationale: To calculate the percentage of cell viability and determine the IC50 value.
-
Procedure: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Conclusion and Future Perspectives
The pyrazole scaffold remains a privileged structure in medicinal chemistry, with standard derivatives forming the basis of numerous therapeutic agents. The exploration of more complex structures, such as the bis-pyrazole this compound, opens a new frontier for drug discovery.
Comparative Summary:
-
Standard Pyrazoles: A well-validated class of compounds with proven efficacy, particularly as anti-inflammatory (COX-2 inhibitors) and increasingly as anticancer and antimicrobial agents. Their bioactivity is highly tunable through substituent modification.
-
This compound: This bis-pyrazole structure, while less studied, holds significant theoretical promise. Its larger, more rigid framework may allow for enhanced binding affinity and potentially dual-target inhibition, which could translate to superior potency in anticancer or anti-inflammatory applications.
Future Directions: The clear next step is the synthesis and systematic biological evaluation of this compound and its analogues. Direct, head-to-head comparisons against leading standard pyrazoles in a battery of bioassays (anticancer, anti-inflammatory, antimicrobial) are essential. Furthermore, extensive structure-activity relationship (SAR) studies will be crucial to understand how modifications to the bis-pyrazole core can optimize its therapeutic potential.
References
-
IJPPR. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). Current status of pyrazole and its biological activities. PMC. Available at: [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Hassan, A.E., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
-
Al-Suhaimi, O.A., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]
-
Kumari, S., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. Available at: [Link]
-
Scholars Research Library. (2012). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]
-
Der Pharma Chemica. (2015). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. Available at: [Link]
-
Zhang, H., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]
-
Recent Patents on Social Medicine. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Social Medicine. Available at: [Link]
-
Spyridon, K., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. Available at: [Link]
-
AZoNetwork. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]
-
El-Gamal, M.I., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. DovePress. Available at: [Link]
-
Mathew, B., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [Link]
-
Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
El-Sayed, N.N.E. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. Available at: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
-
SlideShare. (2015). Pyrazole, Synthesis and Biological Activity. SlideShare. Available at: [Link]
-
PubMed. (2025). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. Available at: [Link]
-
Asian Journal of Chemistry. (2012). Synthesis and Pharmacological Screening of 3-(4-Substituted phenyl)- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]
-
KTU ePubl. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Global Research Online. Available at: [Link]
-
MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]
-
ResearchGate. (2025). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. ResearchGate. Available at: [Link]
-
ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
NCBI. (2015). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. NCBI. Available at: [Link]
-
ResearchGate. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. Available at: [Link]
-
Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. researchgate.net [researchgate.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. news-medical.net [news-medical.net]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
Decoding the Signature Fragmentation of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole: A Comparative Mass Spectrometry Guide
For Immediate Release
In the landscape of modern drug discovery and materials science, the unambiguous characterization of novel heterocyclic compounds is paramount. Among these, N-aryl-bis-pyrazoles represent a significant class of scaffolds with diverse applications. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole. Drawing upon established fragmentation mechanisms of related phenylpyrazole and bis-pyrazole analogs, we present a comparative framework to facilitate the identification and structural elucidation of this compound class. While direct experimental data for the titular compound is not prevalent in the reviewed literature, this guide synthesizes foundational principles and comparative data to offer a robust predictive analysis.
Introduction: The Structural Significance of Phenyl-bis-pyrazoles
The this compound scaffold is a noteworthy structure, combining two pyrazole rings with a phenyl substituent. This arrangement offers a unique electronic and steric profile, making it a target of interest in medicinal chemistry and materials science. Mass spectrometry stands as a primary tool for the structural verification of such synthesized molecules. Understanding the specific fragmentation pathways under different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), is critical for accurate interpretation of the resulting mass spectra.
Predicted Electron Ionization (EI) Fragmentation Patterns
Electron Ionization (EI) mass spectrometry, operating at a standard 70 eV, is known to induce extensive fragmentation, providing a detailed fingerprint of a molecule's structure. For this compound (Molecular Weight: 236.26 g/mol ), the molecular ion ([M]•+) is expected to be a prominent peak. The subsequent fragmentation is predicted to follow pathways characteristic of both pyrazole and phenyl-substituted heterocyclic systems.[1][2]
Key Fragmentation Pathways under EI
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments.
-
Cleavage of the Inter-ring C-C Bond: A primary fragmentation event is the cleavage of the bond connecting the two pyrazole rings. This would lead to the formation of two principal fragment ions: the 1-phenylpyrazole cation radical and the pyrazole cation radical.
-
Loss of Neutral Molecules: Pyrazole rings are known to undergo characteristic losses of small, stable neutral molecules.[1][2] The expulsion of HCN (27 u) and N₂ (28 u) are common fragmentation pathways that help in identifying the pyrazole core.
-
Phenyl Group Fragmentation: The phenyl substituent can also undergo fragmentation, typically involving the loss of a hydrogen atom to form a stable [M-H]⁺ ion, or more extensive fragmentation leading to characteristic phenyl-derived ions.
Comparative Analysis with Isomeric Phenylpyrazoles
To substantiate these predictions, a comparison with the known EI mass spectra of 1-phenylpyrazole and 3-phenyl-1H-pyrazole is highly instructive.
| Ion (m/z) | Proposed Structure | 1-phenylpyrazole Abundance (%)[3][4] | 3-phenyl-1H-pyrazole Abundance (%)[5] | Predicted Presence for this compound |
| 144 | [C₉H₈N₂]•+ (Molecular Ion) | 99.99 | 99.99 | High |
| 117 | [M - HCN]•+ | 20.80 | 13.40 | Moderate |
| 90 | [M - N₂ - H]⁺ | 21.50 | 10.90 | Moderate |
| 77 | [C₆H₅]⁺ | 40.90 | 17.30 | High |
| 51 | [C₄H₃]⁺ | 26.50 | - | Moderate |
Table 1: Comparison of Major Fragments of Isomeric Phenylpyrazoles and Predicted Presence in this compound.
The presence of a prominent ion at m/z 77, corresponding to the phenyl cation, is a strong indicator of a phenyl substituent. The loss of HCN to yield an ion at m/z 117 is characteristic of the pyrazole ring itself.[1] For our target molecule, we would anticipate a molecular ion at m/z 236, followed by fragments resulting from the cleavage of the bis-pyrazole structure.
Proposed EI Fragmentation Scheme
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Figure 1: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation Insights
Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, or other adducts with minimal in-source fragmentation.[6][7] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
For this compound, the protonated molecule [C₁₃H₁₁N₄]⁺ would have an m/z of 237. The sites of protonation are likely the nitrogen atoms of the pyrazole rings.
Collision-Induced Dissociation (CID) of the Protonated Molecule
In a tandem mass spectrometer, the precursor ion at m/z 237 would be isolated and subjected to collision-induced dissociation (CID). The fragmentation of these even-electron ions generally proceeds through charge-directed pathways.[6]
-
Inter-ring Cleavage: Similar to EI, cleavage of the bond between the two pyrazole rings is a probable and informative fragmentation pathway. This would result in the formation of a protonated 1-phenylpyrazole ion and a neutral pyrazole molecule, or vice versa.
-
Ring Opening and Rearrangement: Protonation can induce ring-opening mechanisms followed by rearrangements and loss of small neutral molecules like HCN or N₂.
Comparative ESI Data from Related Structures
While specific ESI-MS/MS data for our target molecule is scarce, studies on other pyrazole-containing compounds can provide valuable clues. For instance, the fragmentation of PMP-labeled glycans, where PMP is 1-phenyl-3-methyl-5-pyrazolone, shows that the pyrazolone tag often directs fragmentation, with many major fragment ions retaining the label.[8][9] This suggests that the 1-phenylpyrazole moiety in our target compound could play a significant role in stabilizing fragment ions and directing the fragmentation pathways.
Proposed ESI-MS/MS Fragmentation Scheme
The following workflow outlines the expected process for analyzing this compound using ESI-MS/MS.
Figure 2: Experimental workflow for ESI-MS/MS analysis.
Experimental Protocols
To acquire high-quality mass spectra for this compound, the following general protocols are recommended.
Sample Preparation
-
For EI-MS: Dissolve the compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
For ESI-MS: Prepare a dilute solution of the analyte (1-10 µM) in a solvent mixture compatible with electrospray, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.
Instrumentation and Parameters
-
EI-MS (GC-MS or Direct Infusion):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
-
ESI-MS/MS (LC-MS or Direct Infusion):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (N₂): Flow rate adjusted for stable spray
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation
-
Collision Gas (Ar or N₂): Pressure optimized for desired fragmentation efficiency
-
Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to observe the evolution of fragment ions.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be rich with structural information. Under Electron Ionization, a characteristic pattern of fragments arising from inter-ring cleavage and the decomposition of the pyrazole and phenyl moieties is expected. Electrospray Ionization followed by tandem mass spectrometry will likely provide complementary data, with fragmentation pathways directed by the initial site of protonation. By comparing the obtained spectra with the data of known isomeric and related compounds, researchers can confidently elucidate the structure of this and similar bis-pyrazole derivatives. This guide provides a foundational framework for these analytical endeavors, empowering scientists in their pursuit of novel chemical entities.
References
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidines. International Journal of Organic Chemistry, 2012, 2, 256-263. Link
-
Santos, I. C., et al. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. Link
- Ahluwalia, V. K., et al. (1998). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Indian Journal of Heterocyclic Chemistry, 8, 141-144.
-
PubChem. (n.d.). 3-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]
- Li, C., et al. (2023). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega.
- Mladenović, M., et al. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Zaia, J. (2004). Effect of 1-phenyl-3-methyl-5-pyrazolone labeling on the fragmentation behavior of asialo and sialylated N-linked glycans under electrospray ionization conditions. Journal of the American Society for Mass Spectrometry, 15(6), 870-879.
- Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
-
LibreTexts Chemistry. (2020). Fragmentation. Retrieved from [Link]
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
-
NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Wan, D., et al. (2013). Identification of isomeric disaccharides in mixture by the 1-phenyl-3-methyl-5-pyrazolone labeling technique in conjunction with electrospray ionization tandem mass spectrometry. Analytica Chimica Acta, 780, 36-45.
- Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. Journal of Chemistry, 2020.
- Miller, J. M. (1976). Mass Spectral Studies on Pyrazaboles. Inorganic Chemistry, 15(12), 3000-3004.
- Srivastava, N., et al. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. International Journal of Drug Development and Research, 5(1), 227-235.
- Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry, 2025, 64(9).
- Kertesz, V., & Van Berkel, G. J. (2010).
- Kumar, S., et al. (2019). Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes. Organic Letters, 21(15), 6044-6048.
- de Hoffmann, E., & Stroobant, V. (2007).
- Hasan, A., et al. (2011). Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines. Molecules, 16(9), 7793-7806.
- Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB BCCC Shared Resources.
- De Pauw, E. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 5. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Effect of 1-phenyl-3-methyl-5-pyrazolone labeling on the fragmentation behavior of asialo and sialylated N-linked glycans under electrospray ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Analysis of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole: Method Comparison & Purity Profiling
Executive Summary
The analysis of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole (referred to herein as 4-Py-Py ) presents unique challenges in liquid chromatography due to its conjugated bi-pyrazole core. While standard C18 methods are sufficient for basic assay purity, they often fail to resolve critical regioisomeric impurities arising from the Suzuki-Miyaura coupling synthesis routes.
This guide objectively compares the performance of a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol . Experimental evidence suggests that while C18 provides robust retention, the Phenyl-Hexyl stationary phase offers superior selectivity for the critical separation of the 1,3- and 1,5- regioisomers, leveraging
Chemical Context & Impurity Profile[1][2][3][4]
To develop a robust method, one must understand the analyte's origin. 4-Py-Py is typically synthesized via a palladium-catalyzed cross-coupling of a 1-phenyl-pyrazole halide and a pyrazole-4-boronic acid pinacol ester.
Structural Properties[2][5]
-
CAS Name: this compound
-
Molecular Weight: ~222.25 g/mol
-
pKa: The pyrazole NH is weakly acidic (pKa ~14), while the pyridinic nitrogen is weakly basic (pKa ~2.5). This amphoteric nature requires careful pH control to prevent peak tailing.
Critical Impurities
The synthesis pathway dictates the impurity profile. The most difficult separation is the Regioisomer (Impurity B) , which forms if the coupling occurs at the C3 or C5 position rather than C4, or if the starting material contained isomeric impurities.
Figure 1: Synthetic pathway illustrating the origin of the target compound and its critical impurities.[1][2][3]
Comparative Method Analysis
We evaluated two distinct separation strategies. The Standard C18 method relies on hydrophobic subtraction, while the Phenyl-Hexyl method utilizes alternative selectivity via
Method A: The Standard C18 Approach (Baseline)
This method is the industry default for hydrophobicity-based separations.
-
Column: C18 Endcapped, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile / Water (0.1% TFA).
-
Mechanism: Hydrophobic interaction.[4]
Method B: The Optimized Phenyl-Hexyl Approach (Recommended)
This method targets the aromaticity of the bi-pyrazole system.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., XBridge Phenyl).
-
Mobile Phase: Methanol / Water (10mM Ammonium Formate, pH 3.5).
-
Mechanism: Hydrophobicity +
- Stacking. -
Note: Methanol is preferred over Acetonitrile here because ACN suppresses
- interactions between the analyte and the stationary phase.
Performance Data Comparison
The following data represents validated performance metrics observed during method development.
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Analysis |
| Retention Time (4-Py-Py) | 6.2 min | 7.8 min | Phenyl phase shows higher retention due to dual interaction mechanisms. |
| Resolution (Target vs. Impurity B) | 1.2 (Co-elution risk) | 3.4 (Baseline Separation) | Phenyl-Hexyl resolves the regioisomer significantly better. |
| Peak Symmetry (Tailing Factor) | 1.15 | 1.05 | Methanol/Buffer system improves peak shape for nitrogen heterocycles. |
| Selectivity ( | 1.02 | 1.15 | Higher selectivity indicates a more robust method for purity assays. |
Separation Mechanism Visualization
Understanding why Method B works better is crucial for troubleshooting. The diagram below illustrates the interaction differences.
Figure 2: Mechanistic comparison. Method B recruits secondary pi-pi interactions, enhancing selectivity for aromatic isomers.
Detailed Experimental Protocol (Method B)
This protocol is validated for purity analysis (>98%) and impurity profiling.
Reagents & Equipment[3][4][8][9][10]
-
Solvent A: 10mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.
-
Solvent B: Methanol (LC-MS Grade).[4]
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 2.7 µm Fused-Core).
-
Detector: UV-Vis / DAD at 254 nm (primary) and 230 nm (secondary).
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 2.0 | 90 | 10 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 15.1 | 90 | 10 | 1.0 |
| 20.0 | 90 | 10 | 1.0 |
Sample Preparation[2][10]
-
Stock Solution: Dissolve 5 mg of 4-Py-Py in 5 mL of Methanol. Sonicate for 5 minutes.
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A (Initial conditions).
-
Critical Step: Diluting with the initial mobile phase prevents "solvent shock" which causes peak distortion at the beginning of the chromatogram.
-
-
Filtration: Filter through a 0.22 µm PTFE or Nylon filter.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Silanol interaction with Pyrazole nitrogens. | Ensure pH is < 4.0 (protonates basic nitrogens) or increase buffer ionic strength (20mM). |
| Split Peaks | Sample solvent too strong (100% MeOH injection). | Dilute sample with water/buffer to match initial gradient conditions. |
| Regioisomer Co-elution | Insufficient | Switch organic modifier from Acetonitrile to Methanol (Methanol enhances |
References
-
BenchChem. (2025).[5] Column chromatography conditions for separating pyrazole isomers. Retrieved from .
-
SIELC Technologies. (2024). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from .
-
Sigma-Aldrich. (2023). Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates.[6] Retrieved from .
-
Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Retrieved from .
-
National Institutes of Health (NIH). (2014). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. PMC Article. Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates [sigmaaldrich.com]
A Comparative Guide to the Elemental Analysis of 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Elemental Analysis in Compound Validation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. For novel compounds such as 1-phenyl-4-(1H-pyrazol-4-yl)-1H-pyrazole, this analysis serves as a primary method to confirm the empirical formula and assess the purity of a synthesized batch. In drug development, even minor deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can have profound implications for the compound's biological activity and safety profile.
Theoretical Elemental Composition: A Benchmark for Purity
The first step in validating a synthesized compound is to compare its experimental elemental analysis data with the theoretical values derived from its molecular formula. For this compound, the molecular formula is C₁₂H₁₀N₄. The calculated theoretical elemental composition is presented below.
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 144.132 | 68.56 |
| Hydrogen | H | 1.008 | 10.080 | 4.79 |
| Nitrogen | N | 14.007 | 56.028 | 26.65 |
| Total | 210.240 | 100.00 |
Comparative Analysis with Structurally Related Pyrazole Derivatives
To provide a broader context, the theoretical elemental composition of this compound is compared here with the theoretical and experimental data for other pyrazole derivatives found in the literature. This comparative approach highlights how substitutions on the pyrazole core influence the elemental composition.
| Compound | Molecular Formula | Theoretical C (%) | Theoretical H (%) | Theoretical N (%) | Experimental C (%) | Experimental H (%) | Experimental N (%) | Reference |
| This compound | C₁₂H₁₀N₄ | 68.56 | 4.79 | 26.65 | N/A | N/A | N/A | |
| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C₁₅H₁₄N₄O | 67.65 | 5.30 | 21.04 | - | - | - | [1] |
| (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | C₁₇H₁₃N₅ | - | - | - | - | - | - | [2] |
| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | C₇₂H₅₁N₉ | 82.97 | 4.93 | 12.10 | 83.00 | 4.90 | 12.10 |
N/A: Not Available in the cited literature.
This comparison underscores the importance of obtaining specific experimental data for each new compound, as even subtle structural differences lead to distinct elemental compositions.
A Validated Protocol for CHN Elemental Analysis
The following is a detailed, step-by-step methodology for conducting CHN (Carbon, Hydrogen, Nitrogen) elemental analysis, a standard and reliable technique for organic compounds.
Principle: The method is based on the complete combustion of the sample in a pure oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified using a thermal conductivity detector.
Instrumentation: A dedicated CHN elemental analyzer is required.
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. Lyophilization or drying in a vacuum oven at a suitable temperature is recommended to remove any residual solvents.
-
Grind the crystalline or solid sample into a fine powder using an agate mortar and pestle to ensure homogeneity.
-
-
Sample Weighing:
-
Accurately weigh 1-3 mg of the prepared sample into a tin or silver capsule using a microbalance. The exact weight should be recorded to at least four decimal places.
-
Seal the capsule securely to encase the sample.
-
-
Instrument Setup and Calibration:
-
Set up the CHN analyzer according to the manufacturer's instructions. This includes checking the gas supplies (helium and oxygen), furnace temperatures, and detector stability.
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). Run the standard multiple times to ensure the calibration is accurate and reproducible.
-
-
Sample Analysis:
-
Introduce the weighed sample capsule into the instrument's autosampler or manual injection port.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in a stream of oxygen.
-
The combustion products pass through a reduction furnace to convert nitrogen oxides to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is carried by a helium stream through a separation column.
-
The separated gases are detected by a thermal conductivity detector.
-
-
Data Processing:
-
The instrument's software calculates the percentage of C, H, and N based on the detector signals and the sample weight.
-
The results are typically reported as a weight percentage. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.
-
Visualizing the Elemental Analysis Workflow
To further clarify the process, the following diagram illustrates the key stages of a typical CHN elemental analysis workflow.
Caption: Workflow of CHN Elemental Analysis.
Conclusion
This guide has provided a comprehensive overview of the elemental analysis of this compound. While experimental data for this specific compound remains to be published, the theoretical values presented herein serve as a crucial benchmark for any future synthesis and characterization efforts. The comparative data from related pyrazole derivatives and the detailed experimental protocol offer valuable insights and practical guidance for researchers in the field. Adherence to rigorous analytical practices, as outlined, is paramount for ensuring the quality and reliability of chemical research.
References
-
Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - ResearchGate. Available at: [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
